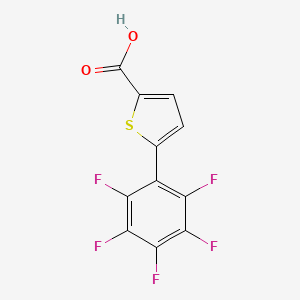
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid is a fluorinated aromatic compound that features a thiophene ring substituted with a pentafluorophenyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,4-diketones under acidic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pentafluorobenzene reacts with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its electron-withdrawing fluorine atoms.
Pharmaceuticals: Potential use as a building block for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid largely depends on its application. In materials science, its electron-withdrawing fluorine atoms enhance the conductivity of polymers. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluorobenzoic acid: Similar in structure but lacks the thiophene ring.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a phenylacetic acid moiety instead of a thiophene ring.
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid is unique due to the presence of both a thiophene ring and a pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other fluorinated aromatic compounds.
Propriétés
Formule moléculaire |
C11H3F5O2S |
|---|---|
Poids moléculaire |
294.20 g/mol |
Nom IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H3F5O2S/c12-6-5(3-1-2-4(19-3)11(17)18)7(13)9(15)10(16)8(6)14/h1-2H,(H,17,18) |
Clé InChI |
QCXJNFUNWZLUPY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



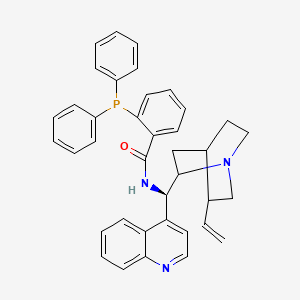
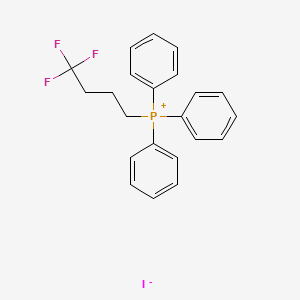
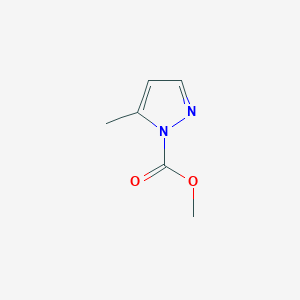
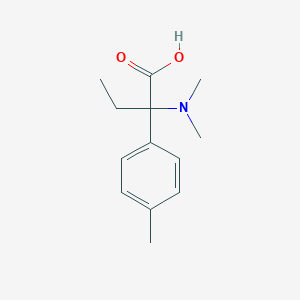

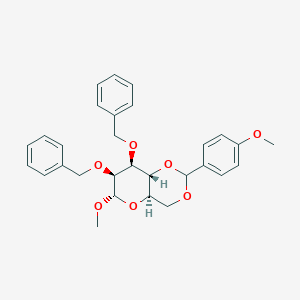


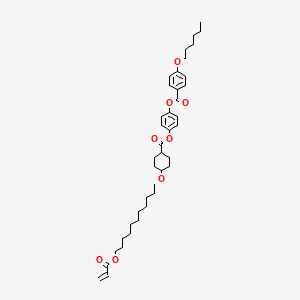
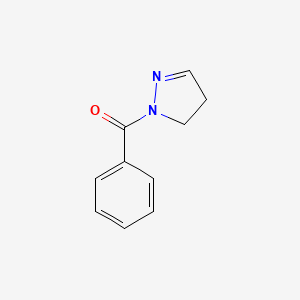
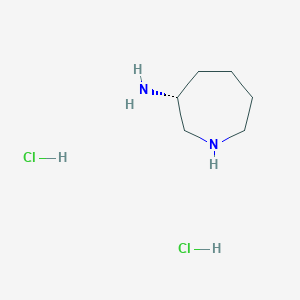
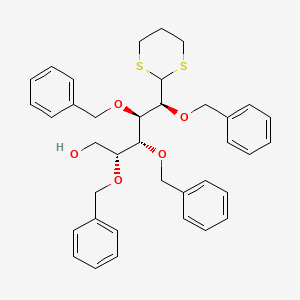
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
